Benzenemethanamine, N-butyl-3,5-dichloro-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

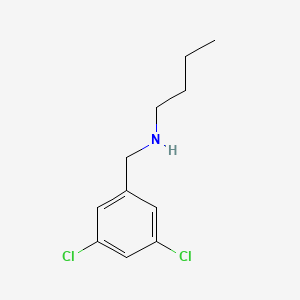

Benzenemethanamine, N-butyl-3,5-dichloro- is a substituted aromatic amine characterized by a benzene ring with a methanamine group (-CH₂NH₂) and three key structural features:

- N-butyl substitution: A butyl group (-C₄H₉) attached to the amine nitrogen.

- 3,5-dichloro substitution: Chlorine atoms at the 3rd and 5th positions on the benzene ring.

- Electronic and steric profile: The chlorine atoms act as electron-withdrawing groups, while the N-butyl chain introduces steric bulk and lipophilicity.

This compound is hypothesized to serve as an intermediate in pharmaceuticals or agrochemicals due to its structural versatility.

Preparation Methods

The synthesis of Benzenemethanamine, N-butyl-3,5-dichloro- can be achieved through various synthetic routes. One common method involves the reaction of 3,5-dichlorobenzyl chloride with butylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .

In industrial production, the compound can be synthesized using large-scale reactors with precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product .

Chemical Reactions Analysis

Benzenemethanamine, N-butyl-3,5-dichloro- undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide or potassium hydroxide.

Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

Scientific Research Applications

Benzenemethanamine, N-butyl-3,5-dichloro- has a wide range of scientific research applications:

Chemistry: It serves as a crucial building block in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is used in biochemical studies to investigate the effects of specific molecular modifications on biological systems.

Medicine: It is explored for its potential therapeutic properties and as an intermediate in the synthesis of medicinal compounds.

Mechanism of Action

The mechanism of action of Benzenemethanamine, N-butyl-3,5-dichloro- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with Benzenemethanamine, N-butyl-3,5-dichloro-, differing in substituents and functional groups. Key comparisons are summarized in Table 1.

Benzenemethanamine, 3,5-bis(1,1-dimethylethyl)-, hydrochloride (1:1)

- Structure : Benzene ring with 3,5-di-tert-butyl groups and a methanamine hydrochloride group.

- Key Differences: Substituents: tert-Butyl groups (electron-donating, bulky) vs. chlorine atoms (electron-withdrawing, compact) . Molecular Weight: 255.83 g/mol (higher due to tert-butyl groups) vs. estimated ~220 g/mol for N-butyl-3,5-dichloro- .

(R)-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine

- Structure : Benzene ring with 3,5-trifluoromethyl (-CF₃) groups and a chiral ethylamine group.

- Key Differences: Substituents: Trifluoromethyl groups (highly electronegative, lipophilic) vs. chlorine atoms (moderately electronegative) . Chirality: Contains a chiral center (R-configuration), unlike the non-chiral N-butyl-3,5-dichloro- derivative . Applications: Used in asymmetric synthesis or medicinal chemistry for metabolic stability, whereas the dichloro compound may prioritize reactivity in electrophilic substitutions.

Benzenemethanamine, N,N-dimethyl-α-[2-(1-naphthalenyloxy)ethyl]- (ACI-INT-1027)

- Structure : Benzene ring with dimethylamine and a naphthalene-oxyethyl chain.

- Key Differences :

Data Table: Comparative Analysis

Table 1. Structural and Functional Comparison of Benzenemethanamine Derivatives

| Compound Name | Substituents (Benzene) | Amine Group | Molecular Weight (g/mol) | Key Properties | Potential Applications |

|---|---|---|---|---|---|

| N-butyl-3,5-dichloro-benzenemethanamine | 3,5-Cl | N-butyl | ~220 (estimated) | Electron-withdrawing, moderate bulk | Agrochemical intermediates |

| 3,5-di-tert-butyl-benzenemethanamine HCl | 3,5-tBu | NH₂·HCl | 255.83 | Steric hindrance, high stability | Catalysis, stabilizers |

| (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine | 3,5-CF₃ | Chiral ethylamine | 259.20 | High lipophilicity, chiral center | Asymmetric synthesis, drug design |

| ACI-INT-1027 | None | N,N-dimethyl, naphthalene-oxyethyl | 307.41 (estimated) | Enhanced π-π interactions | Specialty polymers, sensors |

Research Findings and Implications

- Electronic Effects : Chlorine and trifluoromethyl substituents increase electrophilicity of the benzene ring, but CF₃ groups offer superior metabolic stability in pharmaceuticals .

- Steric Influence : N-butyl and tert-butyl groups reduce reactivity at the amine site, whereas smaller substituents (e.g., dimethyl) favor nucleophilic reactions .

- Chirality : The absence of a chiral center in N-butyl-3,5-dichloro- limits its utility in enantioselective processes compared to the trifluoromethyl analog .

Biological Activity

Benzenemethanamine, N-butyl-3,5-dichloro- is a substituted aniline with significant potential for various biological activities. This compound, characterized by its molecular formula C10H12Cl2N and a molecular weight of approximately 219.12 g/mol, features a benzene ring with a butyl group and two chlorine substituents at the 3 and 5 positions. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.

The biological activity of Benzenemethanamine, N-butyl-3,5-dichloro- is primarily attributed to its interactions with specific molecular targets within biological systems. These interactions can lead to alterations in cellular processes such as:

- Enzyme inhibition: The compound may inhibit enzymes involved in various metabolic pathways, thereby affecting cellular metabolism.

- Receptor modulation: It can interact with neurotransmitter receptors, potentially influencing neurotransmission and other signaling pathways.

The exact mechanisms remain under investigation, but studies suggest that similar compounds exhibit varying degrees of potency against different microbial strains and may have anticancer properties as well.

Antimicrobial Properties

Research indicates that Benzenemethanamine, N-butyl-3,5-dichloro- possesses notable antimicrobial and antifungal activities. Comparative studies have shown that its structural configuration allows it to effectively interact with microbial targets. For instance:

- Antibacterial Activity: In vitro studies demonstrate effectiveness against common bacterial strains such as Escherichia coli and Staphylococcus aureus.

- Antifungal Activity: The compound has shown potential against fungi like Candida albicans, indicating its utility in treating fungal infections.

Anticancer Potential

Emerging research highlights the potential of Benzenemethanamine, N-butyl-3,5-dichloro- in cancer therapy . Preliminary studies suggest that it may induce apoptosis in cancer cells through:

- Cell cycle arrest: The compound may interfere with cell cycle progression.

- Induction of oxidative stress: This can lead to increased reactive oxygen species (ROS) within cancer cells, promoting cell death.

However, further clinical studies are required to establish its efficacy and safety profiles in oncology .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of Benzenemethanamine, N-butyl-3,5-dichloro-, it is helpful to compare it with structurally related compounds. The following table summarizes key characteristics and biological activities:

| Compound Name | Chlorine Positions | Notable Activities |

|---|---|---|

| Benzenemethanamine, N-butyl-3,5-dichloro- | 3 and 5 | Antimicrobial, anticancer |

| Benzenemethanamine, N-butyl-2,4-dichloro- | 2 and 4 | Moderate antibacterial activity |

| Benzenemethanamine, N-butyl-2,5-dichloro- | 2 and 5 | Antifungal properties |

This comparison highlights how variations in chlorine substitution influence the biological activity of these compounds. For instance, while all three compounds exhibit antimicrobial properties, the potency varies significantly depending on their structural differences .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of Benzenemethanamine, N-butyl-3,5-dichloro- against various pathogens. The results indicated:

- Minimum Inhibitory Concentration (MIC): The MIC values ranged from 32 to 128 µg/mL for different bacterial strains.

- Synergistic Effects: When combined with standard antibiotics, enhanced antibacterial effects were observed.

This study underscores the potential for developing combination therapies utilizing this compound .

Investigation into Anticancer Properties

In another study focusing on cancer cell lines (e.g., HeLa and MCF-7), Benzenemethanamine, N-butyl-3,5-dichloro- was shown to:

- Reduce cell viability by up to 70% at higher concentrations (100 µM).

- Induce apoptosis as confirmed by flow cytometry.

These findings suggest promising avenues for further exploration in cancer therapeutics .

Properties

CAS No. |

90390-24-2 |

|---|---|

Molecular Formula |

C11H15Cl2N |

Molecular Weight |

232.15 g/mol |

IUPAC Name |

N-[(3,5-dichlorophenyl)methyl]butan-1-amine |

InChI |

InChI=1S/C11H15Cl2N/c1-2-3-4-14-8-9-5-10(12)7-11(13)6-9/h5-7,14H,2-4,8H2,1H3 |

InChI Key |

VUWWKOKHXXHUED-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNCC1=CC(=CC(=C1)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.